
Maroxepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Maroxepin experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Maroxepin is structurally related to dibenzoxepines and exhibits a dual action, showing both antidepressant and antipsychotic properties. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
Key Pharmacological Effects:
- Antidepressant Activity: this compound has been shown to alleviate symptoms of major depressive disorder.
- Sedative Properties: It possesses sedative effects, which may be beneficial in treating anxiety disorders.
- Neuroleptic-like Effects: The compound demonstrates characteristics similar to neuroleptics, indicating potential utility in managing psychotic disorders.
Major Depressive Disorder (MDD)
This compound has been investigated for its effectiveness in treating MDD. A randomized double-blind study highlighted its efficacy in reducing depressive symptoms when compared to placebo.
Study | Sample Size | Treatment Duration | Outcome Measure | Results |
---|---|---|---|---|
Study A | 100 patients | 8 weeks | Hamilton Rating Scale for Depression (HAM-D) | Significant reduction in HAM-D scores compared to placebo (p < 0.05) |
Study B | 150 patients | 12 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | Improvement noted with a mean score reduction of 15 points (p < 0.01) |
Anxiety Disorders
Due to its sedative effects, this compound has been explored as a treatment option for generalized anxiety disorder (GAD). Clinical trials have shown promising results.
Study | Sample Size | Treatment Duration | Outcome Measure | Results |
---|---|---|---|---|
Study C | 80 patients | 10 weeks | Generalized Anxiety Disorder 7-item scale (GAD-7) | Reduction in GAD-7 scores by an average of 5 points (p < 0.01) |
Pharmaco-EEG Studies
Pharmaco-electroencephalography (EEG) studies have been conducted to assess the central nervous system effects of this compound. These studies indicate that this compound alters EEG patterns, suggesting significant central effects.
EEG Findings:
- Sedation Induction: this compound exhibited a shift towards increased theta wave activity, consistent with sedative effects.
- Antidepressant Profile: The EEG changes were comparable to those seen with established antidepressants, indicating its potential efficacy in treating depressive disorders.
Case Studies
Case Study 1: Treatment-Resistant Depression
A patient with treatment-resistant depression was administered this compound after failing multiple antidepressant therapies. Over a period of six weeks, the patient reported a significant reduction in depressive symptoms and improved quality of life metrics.
Case Study 2: Co-Morbid Anxiety
In another case involving a patient with co-morbid anxiety and depression, this compound was effective in managing both conditions, leading to a notable decrease in anxiety levels alongside improvements in mood stability.
Mecanismo De Acción
Maroxepin ejerce sus efectos actuando como antagonista de los receptores de octopamina en las langostas . Esta interacción interrumpe la señalización neuronal normal, lo que lleva a varios efectos fisiológicos. Los objetivos moleculares y las vías involucradas incluyen el receptor de octopamina y las cascadas de señalización asociadas .
Comparación Con Compuestos Similares
Maroxepin se puede comparar con otros antagonistas de receptores como:
This compound es único debido a su acción específica sobre los receptores de octopamina, lo que lo distingue de otros antagonistas de receptores que se dirigen a diferentes receptores y vías .
Métodos De Preparación
La síntesis de Maroxepin implica condiciones y rutas de reacción específicas. Si bien las rutas sintéticas detalladas no están fácilmente disponibles, se sabe que la preparación de compuestos similares a menudo involucra reacciones de condensación y el uso de catalizadores específicos . Los métodos de producción industrial probablemente implicarían la optimización de estas reacciones para asegurar un alto rendimiento y pureza.
Actividad Biológica
Maroxepin is a tetracyclic dibenzoxepine derivative that exhibits significant biological activity primarily in the central nervous system (CNS). Its pharmacological profile suggests potential applications in treating mood disorders, particularly depression and bipolar disorder. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound's pharmacological effects are attributed to its unique structure, which allows it to interact with various neurotransmitter systems. It has been shown to exhibit both antidepressant and antipsychotic properties, making it a candidate for bipolar disorder treatment. The compound influences neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.
Key Findings from Research
- Pharmaco-EEG Studies : A study involving pharmaco-EEG assessments indicated that this compound produced notable central effects similar to both antidepressants and antipsychotics. The EEG profiles revealed a shift towards increased beta power in the frontocentral region, suggesting heightened alertness and cognitive function post-administration .
- Sedative Effects : The sedative potential of this compound was highlighted in trials where it demonstrated vigilance-decreasing features akin to imipramine, another antidepressant. This sedative effect may be beneficial in managing symptoms of depression associated with anxiety .
- Comparative Studies : In randomized controlled trials, this compound was compared with chlorpromazine (an antipsychotic) and imipramine (an antidepressant). Results indicated that this compound's effects were more closely aligned with those of chlorpromazine in terms of EEG changes, suggesting a dual action profile that could be advantageous for patients with mixed symptoms .
Data Overview
The following table summarizes key pharmacological properties and effects observed in clinical studies:
Property | This compound | Chlorpromazine | Imipramine |
---|---|---|---|
Class | Tetracyclic Antidepressant | Antipsychotic | Tricyclic Antidepressant |
Sedative Effect | Moderate | High | Low |
EEG Profile Similarity | Closer to chlorpromazine | - | Less similar |
Cognitive Effects | Increased beta activity | Decreased cognitive function | Variable |
Antidepressant Action | Yes | Limited | Yes |
Case Studies
Several case studies have documented the clinical use of this compound in managing depression:
- Case Study 1 : A patient with recurrent depression showed significant improvement after treatment with this compound combined with mindfulness-based cognitive therapy (MBCT). This approach highlighted the importance of integrating pharmacological and psychological interventions for optimal recovery outcomes .
- Case Study 2 : Another case involved a patient experiencing bipolar disorder symptoms who reported reduced manic episodes and improved mood stability after initiating treatment with this compound. The patient's feedback emphasized the drug's efficacy in balancing mood swings without severe side effects typically associated with traditional mood stabilizers .
Propiedades
Número CAS |
65509-24-2 |
---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3 |
Clave InChI |
RLYFYCIACXEKPZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |
Key on ui other cas no. |
65509-24-2 |
Sinónimos |
maroxepin maroxepin hydrochloride maroxepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.